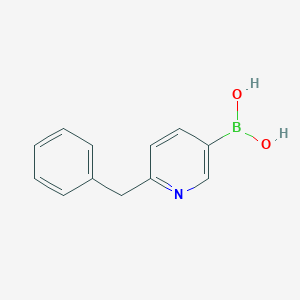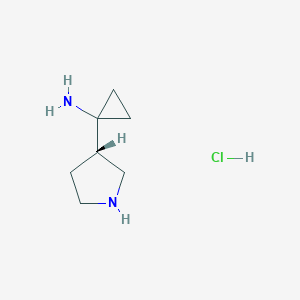
(1-Methylpyrrolidin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H14N2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrrolidin-3-yl)methanamine hydrochloride typically involves the reaction of (1-Methylpyrrolidin-3-yl)methanamine with hydrochloric acid. The process can be summarized as follows:
Starting Material: (1-Methylpyrrolidin-3-yl)methanamine.
Reaction: The amine is reacted with hydrochloric acid to form the hydrochloride salt.
Conditions: The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process may include additional steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(1-Methylpyrrolidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
(1-Methylpyrrolidin-3-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding.
Medicine: Research into potential therapeutic uses, such as in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (1-Methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride
- 1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
Uniqueness
(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and stability, making it valuable for specific research and industrial applications.
特性
分子式 |
C6H15ClN2 |
|---|---|
分子量 |
150.65 g/mol |
IUPAC名 |
(1-methylpyrrolidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H |
InChIキー |
QKYJYFADIGZPFZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)
![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)
![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)



![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
